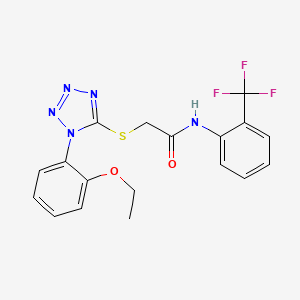

2-((1-(2-ethoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide

Description

This compound features a tetrazole core substituted with a 2-ethoxyphenyl group at the 1-position, connected via a thioether linkage to an acetamide moiety. The acetamide nitrogen is further substituted with a 2-(trifluoromethyl)phenyl group. Key structural attributes include:

Properties

IUPAC Name |

2-[1-(2-ethoxyphenyl)tetrazol-5-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16F3N5O2S/c1-2-28-15-10-6-5-9-14(15)26-17(23-24-25-26)29-11-16(27)22-13-8-4-3-7-12(13)18(19,20)21/h3-10H,2,11H2,1H3,(H,22,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXLRZLJKIVAYGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1N2C(=NN=N2)SCC(=O)NC3=CC=CC=C3C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16F3N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-((1-(2-ethoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide is a synthetic organic compound that has garnered attention for its potential biological activities. This compound, characterized by its unique structural components, may play a significant role in various therapeutic applications, including anticancer and antimicrobial activities.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 395.49 g/mol. The compound features a tetrazole ring, which is known for its biological activity, particularly in the development of pharmaceuticals.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. Its structural components facilitate the formation of hydrogen bonds and π-π interactions, influencing various biological pathways. The presence of the thioamide group enhances its reactivity, potentially leading to increased biological efficacy.

Anticancer Activity

Recent studies have explored the anticancer potential of tetrazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For example, derivatives containing tetrazole rings have demonstrated IC50 values in the low micromolar range against human cancer cells .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Tetrazole Derivative A | HT-29 (Colon Cancer) | 10.5 |

| Tetrazole Derivative B | U251 (Glioblastoma) | 8.3 |

| 2-((1-(2-ethoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide | Jurkat (Leukemia) | TBD |

Antimicrobial Activity

The compound's thioamide moiety may also contribute to antimicrobial properties. Compounds with similar functional groups have been reported to exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Case Studies

- Cytotoxicity Assessment : A study evaluated the cytotoxic effects of various tetrazole derivatives on cancer cell lines using the MTT assay. The results indicated that compounds with thioamide substitutions exhibited enhanced cytotoxicity compared to their non-thioamide counterparts.

- Antimicrobial Screening : Another investigation focused on the antimicrobial activity of related compounds against Staphylococcus aureus and Escherichia coli. The findings suggested that derivatives similar to 2-((1-(2-ethoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide had minimum inhibitory concentrations (MICs) below 50 µg/mL.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the presence of both the ethoxyphenyl and trifluoromethyl groups significantly influences the biological activity of the compound. Modifications in these substituents may enhance or diminish its efficacy:

| Substituent | Effect on Activity |

|---|---|

| Ethoxy Group | Enhances solubility and bioavailability |

| Trifluoromethyl Group | Increases lipophilicity, potentially improving membrane permeability |

Comparison with Similar Compounds

Heterocyclic Core Variations

*Calculated based on molecular formulae from references.

Key Observations :

- Tetrazole vs. Triazole : The triazole analog in has a bulkier benzotriazolylmethyl group, likely increasing steric hindrance and altering binding kinetics compared to the target compound’s simpler tetrazole .

- Substituent Position : The 2-ethoxyphenyl group in the target compound vs. 4-ethoxyphenyl in ’s analog may lead to divergent electronic and steric interactions, affecting solubility and target affinity .

Acetamide Substituent Variations

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-((1-(2-ethoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves coupling tetrazole-thiol intermediates with chloroacetamide derivatives under nucleophilic substitution conditions. For example, refluxing with triethylamine (TEA) in tetrahydrofuran (THF) facilitates the reaction, as seen in analogous syntheses of thiazole and triazole derivatives . Optimization may involve adjusting stoichiometry, reaction time (monitored via TLC), and catalysts like pyridine or zeolites to enhance yield and purity .

Q. Which analytical techniques are most effective for characterizing the compound’s purity and structural integrity?

- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while H/C NMR validates structural motifs (e.g., trifluoromethyl, ethoxyphenyl groups). HPLC with UV detection ensures purity (>95%), and X-ray crystallography (if crystals are obtainable) resolves stereochemical details, as demonstrated in related thiadiazole derivatives .

Q. How can researchers assess the compound’s preliminary pharmacological activity in vitro?

- Methodological Answer : Begin with cell-based assays for antimicrobial or cytotoxic activity. For instance, use the MTT assay on cancer cell lines (e.g., HeLa or MCF-7) and antimicrobial disk diffusion against Gram-positive/negative bacteria. Positive controls (e.g., doxorubicin for cytotoxicity) and dose-response curves (0.1–100 µM) are critical for reliable IC determination .

Advanced Research Questions

Q. What strategies are recommended for elucidating structure-activity relationships (SAR) of this compound?

- Methodological Answer : Synthesize analogs with modifications to the tetrazole ring (e.g., alkylation), ethoxyphenyl group (e.g., halogen substitution), or trifluoromethylphenyl moiety. Evaluate changes in biological activity using standardized assays. Computational tools like molecular docking (e.g., AutoDock Vina) can predict binding affinities to target proteins (e.g., kinases or microbial enzymes) .

Q. How can metabolic stability and pharmacokinetic (PK) properties be evaluated preclinically?

- Methodological Answer : Conduct in vitro metabolism studies using liver microsomes (human/rodent) to assess CYP450-mediated degradation. LC-MS/MS quantifies parent compound and metabolites. For PK, administer the compound intravenously/orally in rodent models and collect plasma samples at timed intervals. Non-compartmental analysis calculates , , and bioavailability .

Q. How should researchers address contradictions in biological activity data across studies?

- Methodological Answer : Discrepancies may arise from assay variability (e.g., cell line sensitivity) or compound purity. Replicate experiments with independent synthetic batches, validate purity via HPLC, and standardize protocols (e.g., ATCC cell lines, identical incubation times). Meta-analyses of published data can identify trends or confounding factors .

Q. What computational approaches are suitable for predicting environmental impact and biodegradation pathways?

- Methodological Answer : Use QSAR models (e.g., EPI Suite) to estimate biodegradability ( in soil/water) and toxicity (e.g., ECOSAR). Experimental validation includes OECD 301F biodegradation tests and Daphnia magna acute toxicity assays. Metabolite identification via HRMS clarifies degradation pathways .

Q. How can crystallographic data improve formulation stability studies?

- Methodological Answer : X-ray diffraction identifies polymorphic forms and hygroscopicity risks. Stability under stress conditions (40°C/75% RH for 4 weeks) is monitored via HPLC. Co-crystallization with excipients (e.g., cyclodextrins) may enhance solubility, as shown for similar acetamide derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.